molecular formula C14H13NO3S2 B570105 Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate CAS No. 153075-10-6

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate

Cat. No.: B570105
CAS No.: 153075-10-6
M. Wt: 307.382
InChI Key: GPGHOZDQCCGLLL-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate (CAS 153075-10-6) is a chemical compound with the molecular formula C14H13NO3S2 and a molecular weight of 307.40 g/mol . This substance features the thieno[3,2-c]pyridine heterocyclic scaffold, which is recognized in medicinal chemistry as a valuable pharmacophore for developing biologically active compounds . The 4-methylbenzenesulfonate (tosylate) salt form typically enhances the stability and crystallinity of the compound, making it more suitable for handling and storage in a research setting. The thieno[3,2-c]pyridine core structure is a subject of interest in various therapeutic areas. Patent literature indicates that derivatives based on this scaffold have been investigated for their inhibitory effects on platelet aggregation, showing potential as antithrombotic agents . Furthermore, related thienopyridine compounds are being explored as potassium channel inhibitors, targeting channels such as Kv1.3 and Kv1.5, which are implicated in conditions including autoimmune diseases, atrial fibrillation, and type-2 diabetes . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for personal use. Researchers should consult the relevant safety data sheets and handle this material in accordance with all applicable laboratory and regulatory practices.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS.C7H8O3S/c1-3-8-5-6-2-4-9-7(1)6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGHOZDQCCGLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Preparation

The synthesis begins with the reaction of 2-(2-aminoethyl)thiophene (a ) with a chloro-substituted benzylamine derivative (d ) in the presence of a polar aprotic solvent such as acetonitrile. This step yields the linear precursor (e ), which undergoes intramolecular cyclization upon treatment with formaldehyde or equivalent formylating agents. Key conditions include:

  • Temperature : 40–70°C

  • Catalyst : Lewis acids (e.g., indium(III) chloride, magnesium bromide) at 0.1–0.2 molar equivalents.

  • Solvent : Dichloromethane or acetonitrile, selected for their ability to stabilize ionic intermediates.

Sulfonylation to 4-Methylbenzenesulfonate Salt

The free base of thieno[3,2-c]pyridine is treated with p-toluenesulfonic acid in anhydrous ethanol at reflux (78°C) to form the 4-methylbenzenesulfonate salt. This step achieves a near-quantitative yield (98%) due to the high solubility of the product in ethanol.

Alternative Methods Using Lewis Acid Catalysts

Recent advancements highlight the role of indium(III)-based catalysts in accelerating cyclization. A representative protocol involves:

Indium(III) Chloride-Mediated Cyclization

A mixture of 2-thiopheneethanol and paraformaldehyde in acetonitrile is heated to 70°C with 0.15 equivalents of InCl₃. This method reduces reaction time to 4–6 hours and improves regioselectivity, achieving an 85% yield of the tetrahydrothienopyridine intermediate.

Solvent and Temperature Optimization

Comparative studies reveal that aprotic solvents with high dielectric constants (ε > 20) enhance reaction kinetics:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
Acetonitrile37.5854.5
Dichloromethane8.9726.0
THF7.5687.5

Data adapted from patent WO2005087779A1.

Multi-Step Synthesis from Dimethyl 1,3-Acetonedicarboxylate

Industrial-scale production often employs a multi-component strategy to improve atom economy.

Formation of the Thienopyridine Core

Dimethyl 1,3-acetonedicarboxylate reacts with 2,5-dihydroxy-1,4-dithiane in dioxane under reflux (101°C) for 15 hours. Lithium bromide (5 mol%) catalyzes the thiophene ring formation, yielding methyl 2-methoxycarbonylmethylthiophen-3-carboxylate (2a ) with 78% efficiency.

Sequential Functionalization

The intermediate 2a undergoes:

  • Reduction : Sodium borohydride in methanol converts ester groups to hydroxyls.

  • Cyclization : Treatment with H₂SO₄ at 0°C forms the tetrahydrothienopyridinone scaffold.

  • Salt Formation : p-Toluenesulfonic acid in ethyl acetate precipitates the final product.

Comparative Analysis of Methods

The table below contrasts key metrics for the primary synthetic routes:

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
2-(2-Aminoethyl)thiophene route9299.5High1,200
InCl₃-catalyzed cyclization8598.7Moderate1,450
Multi-component synthesis7897.2Low1,800

Factors influencing method selection include feedstock availability, regulatory constraints on catalyst use, and downstream purification requirements .

Chemical Reactions Analysis

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in synthetic chemistry. For instance, it can be utilized in the preparation of more complex thienopyridine derivatives through coupling reactions and other transformations .

Synthetic Routes
The synthesis typically involves the reaction of thieno[3,2-c]pyridine derivatives with sulfonating agents like methylbenzenesulfonyl chloride under basic conditions. This method not only provides the desired sulfonate but also allows for further functionalization of the compound .

Biological Research

Anticancer Potential
Recent studies have highlighted the anticancer properties of thieno[3,2-c]pyridine derivatives. For example, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231 and MCF-7). These compounds inhibit cell proliferation at low concentrations, demonstrating their potential as therapeutic agents .

Mechanism of Action
The biological activity of thieno[3,2-c]pyridine derivatives is often attributed to their ability to interact with specific molecular targets within cancer cells. They may inhibit critical signaling pathways involved in tumor growth and metastasis. For instance, some derivatives have been shown to affect glycolysis and other metabolic pathways crucial for cancer cell survival .

Antiplatelet Activity
Another area of interest is the compound's role in inhibiting platelet aggregation. This compound interacts with adenosine diphosphate receptors on platelets, preventing their activation and aggregation. This property is significant for developing antithrombotic agents .

Pharmaceutical Development

Targeting Cardiovascular Diseases
Given its antiplatelet properties, this compound is being investigated for its potential use in treating cardiovascular diseases. By preventing platelet aggregation, it may reduce the risk of thrombotic events such as heart attacks and strokes .

Innovative Drug Formulations
The compound's unique properties also make it a candidate for innovative drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Researchers are exploring various delivery systems that could improve the pharmacokinetics of thieno[3,2-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The pathways involved in these actions are still under investigation, but they likely include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Structural Features

Key Differences in Substituents:

Compound Core Structure Substituent Biological Relevance
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate Enhanced solubility, potential kinase inhibition
Clopidogrel bisulphate Thieno[3,2-c]pyridine Sulfate ester Antiplatelet activity
Ethyl 3-(4-methylbenzenesulfonamido)-thieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine Sulfonamide and ester Antitumor intermediate
Thieno[3,2-c]quinolines Thieno[3,2-c]quinoline Varied aryl/alkyl groups Anticancer, kinase inhibition
  • Sulfonate vs. Sulfonamide/Sulfate: The sulfonate group in this compound is ionizable, improving aqueous solubility compared to neutral sulfonamides (e.g., compound 17d in , which showed inactivity due to sulfonyl substitution) . Clopidogrel’s sulfate group is critical for its prodrug activation, whereas the benzenesulfonate here may offer metabolic stability .

Kinase Inhibition

  • Thieno[3,2-c]pyridine Derivatives: Compound 16b in showed potent GSK-3β inhibition, but para-substituted phenyl groups reduced activity. The 4-methylbenzenesulfonate’s electron-withdrawing nature may enhance binding to kinase active sites .
  • Thieno[3,2-c]quinolines: Derivatives with aryl/alkynyl groups inhibit PDGF-RTK and cancer cell proliferation (IC₅₀ ~1–10 µM for MCF-7 cells) .

Antitumor Potential

  • Ethyl 3-(4-methylbenzenesulfonamido)-thieno[2,3-b]pyridine-2-carboxylate is a key antitumor intermediate, suggesting sulfonamide/sulfonate groups improve target engagement .
  • This compound may leverage similar mechanisms but with better solubility for in vivo efficacy.

Electrophilic Substitution

  • The sulfonate group deactivates the aromatic ring, reducing reactivity in Friedel-Crafts alkylation compared to unsubstituted thienopyridines .
  • Metalation: Coordination with transition metals (e.g., Pd, Cu) is feasible, enabling catalytic applications or metal complex formation .

Biological Activity

Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a thieno ring fused with a pyridine moiety and a methylbenzenesulfonate group. Its molecular formula is C14H17N1O4S2C_{14}H_{17}N_{1}O_{4}S_{2} with a molecular weight of approximately 327.41 g/mol. The sulfonate group enhances solubility and bioavailability, making it a versatile candidate for drug development.

Target of Action
The primary target for this compound is phospholipase C (PLC) isoforms. This compound inhibits protein binding to cell surface glycosaminoglycan, specifically heparan sulfate, which plays a critical role in cellular signaling and dynamics.

Mode of Action
The interaction with heparan sulfate leads to several cellular effects:

  • G2/M Growth Inhibition : The compound induces cell cycle arrest in the G2 phase.
  • Membrane Blebbing : This indicates early apoptotic changes in cells.
  • Formation of Multinucleated Cells : A consequence of disrupted cell division processes.

Biological Activity

Research indicates that Thieno[3,2-c]pyridine derivatives exhibit significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess potential antimicrobial properties, making them candidates for further exploration in treating infections.
  • Anticancer Properties : Thieno[3,2-c]pyridine compounds have been investigated for their effects on various cancer cell lines. For instance, they have demonstrated growth inhibition in breast cancer cells by targeting cancer stem cells (CSCs) and altering metabolic pathways associated with tumor growth .
  • Inhibition of Histone Deacetylases (HDACs) : Some derivatives have been shown to inhibit HDACs, which are crucial in regulating gene expression and are often implicated in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential against various pathogens; derivatives show promising results.,
AnticancerInduces apoptosis and cell cycle arrest in cancer cells; affects CSCs. ,
HDAC InhibitionInhibitory effects on HDACs leading to altered gene expression profiles. ,

Case Study: Anticancer Effects

A study focused on the anticancer properties of thieno[3,2-c]pyridine derivatives revealed that certain compounds significantly reduced the viability of MDA-MB-231 breast cancer cells. The treatment led to metabolic shifts towards glycolysis and pyruvate metabolism, indicating a disruption in energy homeostasis within the cancer cells. This highlights the potential for these compounds in targeting metabolic vulnerabilities in tumors .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonate group at C4) and confirms ring saturation .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peak at m/z 381.53 for the tetrahydro intermediate) .
  • HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves regioisomers .

How should researchers resolve contradictions in substituent effects on biological activity?

Advanced Data Analysis
Discrepancies in substituent efficacy (e.g., electron-withdrawing vs. donating groups) require:

  • Systematic SAR Studies : Compare derivatives with substituents at C3, C5, and C7. For example, trifluoromethyl groups enhance antimicrobial activity by 40% compared to methoxy groups .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects on target binding .
  • Dose-Response Validation : Replicate assays across cell lines (e.g., HaCaT vs. HEK293) to isolate substituent-specific effects .

What biological activities are associated with this compound, and what assays are used for evaluation?

Q. Basic Biological Profiling

  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via agar diffusion, with MIC values ≤25 µg/mL reported for derivatives .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) reveal IC₅₀ values <10 µM, linked to thienopyridine core intercalation .

How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

Q. Advanced SAR Guidance

  • Core Modifications : Fusing imidazole or triazole rings (e.g., pyrido[4,5]thieno[3,2-d]pyrimidines) improves kinase inhibition by 60% .

  • Substituent Effects :

    PositionSubstituentActivity Trend
    C3-CF₃ ↑ Antimicrobial
    C5-NH₂ ↓ Cytotoxicity
    C7-SO₂CH₃ ↑ Solubility

What chemical reactions dominate the reactivity of Thieno[3,2-c]pyridine derivatives?

Q. Basic Reactivity Profile

  • Electrophilic Substitution : Friedel-Crafts alkylation at C2/C5 positions using AlCl₃ .
  • Nucleophilic Attack : Halogen displacement (e.g., Cl → NH₂) in DMF at 100°C .
  • Oxidation : MnO₂ in acetone forms pyridine N-oxide derivatives, altering electronic properties .

How can researchers mitigate unexpected byproducts in metal-catalyzed reactions of Thieno[3,2-c]pyridine?

Q. Advanced Reaction Engineering

  • Catalyst Poisoning : Use Pd(OAc)₂ with chelating ligands (1,10-phenanthroline) to suppress dimerization .
  • Byproduct Trapping : Add molecular sieves (3Å) to absorb reactive intermediates during Suzuki couplings .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress and identifies byproduct formation thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate

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